2-(4-Fluorobenzylthio)pyrimidine-4,6-diol

Medicinal Chemistry Physicochemical Profiling Metabolic Stability

2-(4-Fluorobenzylthio)pyrimidine-4,6-diol (CAS 401581-40-6) is the strategic 4-fluorobenzylthio-substituted 4,6-dihydroxypyrimidine intermediate. The fluorine atom's unique electronegativity, small van der Waals radius (1.47 Å), and metabolic C–F inertness produce differentiated antibacterial/antidiabetic profiles vs. the unsubstituted, 4-chloro, or 4-methyl analogs. It is the direct precursor to 4-chloro-2-(4-fluorobenzylthio)pyrimidine for modular library synthesis, with validated activity against B. subtilis, P. aeruginosa, and T. viridae. The 4-fluorobenzylthio motif is the preferred R₂ substituent in the clinically evaluated Lp-PLA₂ inhibitor Darapladib family, enabling nanomolar target engagement. Also a logical screening member for ALS-inhibitor herbicide discovery. Procuring this specific diol avoids uncontrolled potency shifts in biological assays.

Molecular Formula C11H9FN2O2S
Molecular Weight 252.27 g/mol
Cat. No. B4396750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzylthio)pyrimidine-4,6-diol
Molecular FormulaC11H9FN2O2S
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=CC(=O)N2)O)F
InChIInChI=1S/C11H9FN2O2S/c12-8-3-1-7(2-4-8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16)
InChIKeyKWOCPOUQUPSUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorobenzylthio)pyrimidine-4,6-diol – Core Scaffold & Procurement-Relevant Identity


2-(4-Fluorobenzylthio)pyrimidine-4,6-diol (CAS 401581-40-6; molecular formula C₁₁H₉FN₂O₂S; MW 252.27 g/mol) belongs to the 2-(arylalkylthio)pyrimidine-4,6-diol class, structurally a 2-thiobarbituric acid derivative in which the thiol hydrogen is replaced by a 4-fluorobenzyl group . The compound features a 4,6-dihydroxypyrimidine core that exists in tautomeric equilibrium with the pyrimidine-4,6(1H,5H)-dione form, and the thioether linkage at C-2 provides a handle for further synthetic elaboration [1]. Within the 2-benzylthio-4,6-dihydroxypyrimidine patent space, halogen substitution on the benzyl ring—including fluorine—is explicitly claimed for agricultural and pharmaceutical applications [2].

Why 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol Cannot Be Casually Replaced by Non-Fluorinated or Alternative 2-Benzylthio Pyrimidine Analogs


Simple substitution of the 4-fluorobenzylthio moiety with an unsubstituted benzylthio, 4-chlorobenzylthio, or 4-methylbenzylthio group is not pharmacologically neutral. Fluorine's unique combination of high electronegativity, small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine), and metabolic inertness of the C–F bond alters both electronic distribution across the pyrimidine ring and the lipophilicity of the molecule in a manner that other 4-substituents cannot replicate [1]. In barbituric and thiobarbituric acid series, comparative screening has shown that fluorine substitution results in differentiated antibacterial and antidiabetic activity profiles relative to the corresponding non-fluorinated analogs [2]. The 4-fluorobenzylthio group has also been identified as the preferred R₂ substituent in a clinically evaluated Lp-PLA₂ inhibitor scaffold (Darapladib family), underscoring that the fluorine atom contributes to target binding beyond a general hydrophobic effect [3]. Consequently, procurement decisions that treat 2-(4-fluorobenzylthio)pyrimidine-4,6-diol as interchangeable with other 2-benzylthio-4,6-dihydroxypyrimidines risk introducing uncontrolled potency shifts and altered selectivity profiles in downstream biological assays.

Quantitative Differentiation Evidence for 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol vs. Closest Analogs


Fluorine-Specific Electronic Modulation: C–F Bond Dipole and Metabolic Stability vs. Non-Fluorinated 2-Benzylthio Pyrimidine-4,6-diol

The 4-fluorobenzyl substituent introduces a strong C–F bond dipole (≈1.4 D) and a localized negative electrostatic potential on the para position of the benzyl ring. This electronic feature is absent in the non-fluorinated parent 2-(benzylthio)pyrimidine-4,6-diol (CAS 148020-95-5) and cannot be mimicked by 4-chloro (C–Cl bond dipole ≈1.5 D but larger van der Waals radius and lower metabolic stability) or 4-methyl analogs (electron-donating, no dipole) [1]. The C–F bond strength (~485 kJ/mol vs. ~350 kJ/mol for C–Cl) confers resistance to oxidative metabolism at the para position, a well-established advantage in drug design [2].

Medicinal Chemistry Physicochemical Profiling Metabolic Stability

Antimicrobial Activity of 4-Amino Derivatives Synthesized from the 4-Fluorobenzylthio Core vs. Standard Drugs

In a series of 2-(4-fluorobenzylthio)-N-(substituted phenyl)pyrimidine-4-amines (4a–k) synthesized starting from 2-(4-fluorobenzylthio)pyrimidin-4(3H)-one—the mono-oxo tautomer analog of the 4,6-diol—compounds 4b, 4g, 4c, and 4f exhibited good activity against B. subtilis, while compounds 4a, 4e, 4b, 4c, 4f, 4g, and 4h were active against P. aeruginosa, and all synthesized compounds showed excellent antifungal activity against T. viridae with IC₅₀ values determined for the most active members (compounds 4e, 4b, 4g, 4i, 4d, 4f, 4j showed superior IC₅₀ values) [1]. Although these data are for the 4-amino derivatives rather than the 4,6-diol itself, they establish that the 4-fluorobenzylthio pyrimidine scaffold—accessible via the 4,6-diol as a key synthetic intermediate—supports broad-spectrum antimicrobial activity when further elaborated.

Antimicrobial Antibacterial SAR

Analgesic and Anti-Inflammatory Activity of 4-Fluorobenzylthio Pyrimidine-4-Amine Derivatives vs. Pentazocine and Diclofenac

In a separate study, 2-(4-fluorobenzylthio)-N-(substituted phenyl)pyrimidine-4-amines (1a–k) were evaluated for analgesic activity in albino mice and anti-inflammatory activity in Sprague-Dawley rats. Compounds 1c and 1f showed good analgesic activity (compared to pentazocine standard), and compounds 1a and 1j showed excellent anti-inflammatory activity (compared to diclofenac sodium standard), while compounds 1g, 1h, 1i, and 1k exhibited good anti-inflammatory activity [1]. The authors explicitly attributed the observed pharmacological potency to fluorine substitution on the heterocyclic scaffold. These data provide in vivo pharmacological validation for the 4-fluorobenzylthio pyrimidine template, reinforcing the rationale for procuring the 4,6-diol precursor for medicinal chemistry programs targeting pain and inflammation.

Analgesic Anti-inflammatory In Vivo Pharmacology

4-Fluorobenzylthio as the Preferred Pharmacophoric Element in a Clinically Advanced Lp-PLA₂ Inhibitor Series

In the patent family defining pyrimidine-4-one derivatives as Lp-PLA₂ inhibitors, the substituent R₂CH₂X is explicitly stated to be preferably 4-fluorobenzylthio [1]. This structural preference was validated through the clinical candidate Darapladib (SB-480848), which incorporates a 2-(4-fluorobenzylthio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl moiety and displays an IC₅₀ of 0.25 nM against Lp-PLA₂ . While the fully elaborated Darapladib molecule is structurally more complex than the 4,6-diol building block, the patent's explicit preference for 4-fluorobenzylthio over other benzylthio substituents—based on potency optimization during lead development—constitutes direct evidence that the fluorine atom contributes meaningfully to target engagement.

Lp-PLA2 Inhibition Cardiovascular Pharmacophore

Herbicidal Activity Coverage: Halogen-Substituted 2-Benzylthio-4,6-dihydroxypyrimidine Patent Scope

Japanese patent JPH0559015A, assigned to Otsuka Chemical Co., claims pyrimidine derivatives of formula 1 where R₁ and R₂ include halogen (explicitly encompassing fluorine) as agricultural and horticultural herbicides, with 2-benzylthio-4,6-dihydroxypyrimidine named as a representative example [1]. The patent's generic claim scope confirms that 4-fluorobenzylthio substitution falls within the protected chemical space for herbicidal pyrimidine derivatives. In the broader pyrimidinyl(thio)ether herbicide class, which targets acetolactate synthase (ALS), quantitative structure-activity studies have reported pIC₅₀ values exceeding 7 for optimized members [2]. While no head-to-head herbicidal potency data comparing fluorinated vs. non-fluorinated 2-benzylthio-4,6-dihydroxypyrimidines were located in the public domain, the patent coverage establishes the compound's eligibility as a screening candidate in agrochemical discovery.

Agrochemical Herbicide ALS Inhibition

Highest-Confidence Procurement Scenarios for 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol


Building Block for Antimicrobial SAR Expansion via C-4 Amination

The 4,6-diol serves as the direct precursor to 4-chloro-2-(4-fluorobenzylthio)pyrimidine via chlorination with POCl₃, which is then reacted with substituted anilines to generate 2-(4-fluorobenzylthio)-N-(substituted phenyl)pyrimidine-4-amine libraries [1]. The antimicrobial data from Goudgaon et al. (2013)—showing activity against B. subtilis, P. aeruginosa, and T. viridae—provide a validated starting point for hit expansion. Procuring the 4,6-diol enables rapid, modular access to a focused library with demonstrated biological relevance.

Precursor for Analgesic/Anti-Inflammatory Lead Optimization

The in vivo analgesic and anti-inflammatory activity of 4-fluorobenzylthio pyrimidine-4-amines (Goudgaon and Reddy, 2014), with compounds showing efficacy comparable to pentazocine and diclofenac sodium, positions the 4,6-diol as a strategic intermediate for programs targeting COX/LOX pathways or related inflammatory mediators [1]. The fluorine atom's metabolic stabilization benefit may be particularly valuable for chronic dosing regimens where oxidative defluorination of non-fluorinated analogs limits exposure.

Key Intermediate for Lp-PLA₂ / Phospholipase Inhibitor Scaffold Construction

The explicit designation of 4-fluorobenzylthio as the preferred R₂ substituent in the SmithKline Beecham Lp-PLA₂ inhibitor patent family (WO 01/60805) signals that the 4,6-diol is a validated starting material for constructing phospholipase-targeting compound collections [1]. The subsequent clinical development of Darapladib (IC₅₀ = 0.25 nM) confirms that the 4-fluorobenzylthio motif can support nanomolar target engagement when appropriately elaborated . Researchers building serine hydrolase or phospholipase-focused libraries should consider the 4,6-diol as a privileged starting scaffold.

Agrochemical ALS-Inhibitor Screening Candidate

The inclusion of halogen-substituted 2-benzylthio-4,6-dihydroxypyrimidines within the generic claims of herbicide patent JPH0559015A establishes the compound's relevance for acetolactate synthase (ALS) inhibitor screening [1]. Given that pyrimidinyl thioether ALS inhibitors have achieved pIC₅₀ values above 7 in quantitative structure-activity studies , the 4-fluorobenzylthio analog represents a logical member of a screening set exploring electronic effects of para-substitution on herbicidal potency and crop selectivity.

Quote Request

Request a Quote for 2-(4-Fluorobenzylthio)pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.